molecular formula C16H19N3O B5695222 N-cyclohexyl-N'-8-quinolinylurea

N-cyclohexyl-N'-8-quinolinylurea

Cat. No. B5695222
M. Wt: 269.34 g/mol
InChI Key: FENQXWOUCAUCLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyclohexyl-N'-8-quinolinylurea involves strategies common to the construction of quinoline derivatives. These methods include cyclizations of alkenyl(alkynyl)-functionalized quinazolinones and their heteroanalogues, which are powerful strategies for constructing polyheterocyclic structures. The synthesis techniques leverage the structural combination of synthetically powerful endocyclic amidine (or amidine-related) and exocyclic unsaturated moieties. Such combinations drive cyclizations to efficiently construct a variety of fused pyrimidine systems with saturated N- and N,S-heterocycles (Vaskevych, Dekhtyar, & Vovk, 2023).

Safety and Hazards

Material Safety Data Sheets (MSDS) provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

Future Directions

This could involve potential applications of the compound, areas of future research, or possible modifications to improve its properties .

properties

IUPAC Name

1-cyclohexyl-3-quinolin-8-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-16(18-13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-17-15(12)14/h4-7,10-11,13H,1-3,8-9H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENQXWOUCAUCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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